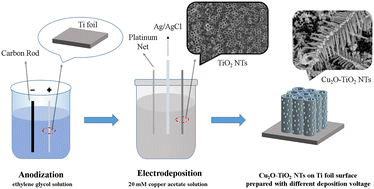Fabrication of Cu2O-loaded TiO2 nanotubes with heterojunctions via an electrochemical method: enhanced photocatalytic activity†
Reaction Chemistry & Engineering Pub Date: 2023-06-29 DOI: 10.1039/D3RE00226H
Abstract
Modified TiO2 nanotubes (NTs) have been widely used in water splitting for hydrogen evolution owing to their excellent photocatalytic properties. In this study, Cu2O nanoparticle (NP)-decorated TiO2 NTs were fabricated via electrochemical deposition, and the effects of Cu2O NPs on the structure, optical properties, and photocatalytic performance of TiO2 NTs were investigated. The results revealed that the calculated theoretical hydrogen production on the as-prepared Cu2O–TiO2 NTs is 18.19 μmol cm−2 h−1, and the photoelectric conversion efficiency is 22.08%, which is nearly three times higher than that obtained with pristine TiO2 NTs. This indicates that the as-prepared n–n heterojunction Cu2O–TiO2 NTs are an efficient photocatalytic material for water-splitting hydrogen evolution. This study not only provides a facile and tunable Cu-loading method but also an in-depth understanding of the effect of cocatalysts on the photocatalytic hydrogen evolution activity of the primary catalyst.


Recommended Literature
- [1] Spectrophotometric study of a titanium(IV)-peroxide-1-(2-pyridylazo)-2-naphthol system in the presence of a non-ionic surfactant
- [2] Regulating supramolecular interactions in dimeric macrocycles†
- [3] Hydrogen bonded assemblies of a cyclic trimeric hydroxy gallium(III) derivative: [{Me2Ga(µ-OH)}3·3H2O]2·18-crown-6
- [4] Chemistry of sulfate chloride perhydrates
- [5] Society of Public Analysts
- [6] Biosynthesis of the piperidine alkaloids: origin of the piperidine nucleus of N-methylisopelletierine
- [7] Cyclic diarsines. Part II. 1:4-Disubstituted diethylenediarsines
- [8] Colorimetric sensor arrays for the detection and identification of antibiotics
- [9] The enzymatic synthesis of lactose caprate using Candida rugosa lipase immobilized into ZIF-8 and investigation of its anticancer applications against K562 leukemia and HeLa cancer cells†
- [10] Theoretical evidence of a feasible concerted antara–antara cycloaddition

Journal Name:Reaction Chemistry & Engineering
Research Products
-
CAS no.: 123983-05-1
-
CAS no.: 13490-74-9
-
Benzenediazonium,chloride (1:1)
CAS no.: 100-34-5
-
CAS no.: 131633-88-0
-
CAS no.: 128221-48-7









